2-(oxan-4-yl)-1,3,4-oxadiazole
Description
Significance of Heterocyclic Ring Systems in Advanced Compound Design
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the architecture of a vast number of biologically active molecules. ijsrtjournal.com Their prevalence in nature is exemplified by their presence in essential life molecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.com In the realm of drug discovery, more than 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This is due to their ability to provide diverse chemical properties and functionalities that can interact with biological targets such as enzymes and receptors. rroij.comreachemchemicals.com
The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, influencing a compound's reactivity, solubility, and capacity for hydrogen bonding. rroij.com These characteristics are crucial for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Furthermore, heterocyclic scaffolds offer a versatile platform for medicinal chemists to systematically modify and fine-tune a molecule's properties to enhance its efficacy and minimize potential liabilities, a process known as lead optimization. rroij.com Their structural diversity also provides a valuable tool in overcoming drug resistance by allowing for the synthesis of novel analogues with different mechanisms of action. rroij.com
The 1,3,4-Oxadiazole (B1194373) Moiety as a Foundational Structure in Medicinal Chemistry and Related Fields
Within the broad class of heterocyclic compounds, the 1,3,4-oxadiazole ring has garnered significant attention. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a prominent feature in numerous synthetic molecules with a wide array of pharmacological activities. nih.govopenmedicinalchemistryjournal.com The unique structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atoms, facilitates effective binding to various enzymes and receptors through weak interactions, leading to a broad spectrum of bioactivities. nih.gov
Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of therapeutic potential, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular properties. openmedicinalchemistryjournal.comtandfonline.commdpi.comdoaj.org This versatility has made the 1,3,4-oxadiazole scaffold a "privileged structure" in drug design. openmedicinalchemistryjournal.com It is often employed as a bioisostere—a substituent that retains the biological activity of the original group—for ester and amide functionalities. acs.org This substitution can enhance metabolic stability and improve the pharmacokinetic properties of a drug candidate. ijprajournal.com
Compared to its 1,2,4-oxadiazole (B8745197) isomer, the 1,3,4-oxadiazole often exhibits lower lipophilicity, which can be advantageous for drug development. acs.org Furthermore, the 1,3,4-oxadiazole ring is stable in aqueous media, a crucial characteristic for bioactive molecules. scielo.br The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common strategy, often starting from materials like methyl salicylate. tandfonline.com
Research Trajectory and Perspectives for 2-(oxan-4-yl)-1,3,4-oxadiazole and Analogues
The specific compound, this compound, incorporates the established 1,3,4-oxadiazole core with an oxane (tetrahydropyran) ring at the 2-position. The oxane ring itself is a common motif in natural products and pharmaceuticals, often contributing to favorable solubility and metabolic properties. The combination of these two heterocyclic systems presents an interesting avenue for research.
While specific research detailing the synthesis and biological activity of this compound is not extensively documented in the provided search results, the broader research on 1,3,4-oxadiazole analogues provides a clear trajectory. The focus of current and future research will likely involve:
Synthesis: Developing efficient and scalable synthetic routes to produce this compound and a library of its derivatives for biological screening. Common synthetic methods for 1,3,4-oxadiazoles involve the cyclization of hydrazides. nih.govorganic-chemistry.org
Biological Evaluation: Screening these compounds against a wide range of biological targets to identify potential therapeutic applications. Given the known activities of 1,3,4-oxadiazoles, this would likely include assays for anticancer, antimicrobial, and anti-inflammatory effects. doaj.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different substituents on both the oxadiazole and oxane rings influence its biological activity. rroij.com
Computational Modeling: Employing molecular docking and other computational tools to predict the binding interactions of these compounds with specific biological targets, thereby guiding the rational design of more potent and selective analogues. nih.gov
The exploration of compounds like this compound represents a logical progression in the field, building upon the established importance of the 1,3,4-oxadiazole scaffold to create novel molecules with potentially improved therapeutic profiles.
Data Tables
Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Reference |
| Anticancer | tandfonline.comnih.govresearchgate.net |
| Antibacterial | mdpi.comnih.gov |
| Antifungal | mdpi.com |
| Antiviral | mdpi.comdoaj.org |
| Anti-inflammatory | mdpi.comdoaj.org |
| Antitubercular | nih.govtandfonline.com |
| Antihypertensive | nih.gov |
| Antiparasitic | nih.govscielo.br |
| Antidiabetic | tandfonline.com |
Table 2: Common Synthetic Approaches for 1,3,4-Oxadiazoles
| Synthetic Method | Description | Reference |
| Cyclization of Hydrazides | Reaction of acid hydrazides with various reagents like acid chlorides or carboxylic acids, often with a dehydrating agent. | nih.gov |
| Oxidative Cyclization | In situ generation and oxidative cyclization of hydrazide-hydrazones. | organic-chemistry.org |
| Mechanochemical Synthesis | Environmentally friendly method involving the condensation of N-acylbenzotriazoles with acylhydrazides. | organic-chemistry.org |
| Annulation of Hydrazides with Ketones | Direct reaction of hydrazides with methyl ketones using a base to achieve C-C bond cleavage. | organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOLVIQJOQRFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,4 Oxadiazole Derivatives
Established Cyclization Approaches for the 1,3,4-Oxadiazole (B1194373) Nucleus
Traditional methods for the synthesis of 1,3,4-oxadiazoles have been well-documented and remain widely used due to their reliability and effectiveness. These approaches primarily involve the formation of a key diacylhydrazine intermediate, which then undergoes cyclization.
Condensation Reactions of Acid Hydrazides with Carboxylic Acids or Their Derivatives
A cornerstone in the synthesis of 1,3,4-oxadiazoles is the condensation of acid hydrazides with carboxylic acids or their activated derivatives. nih.gov This method typically involves a two-step process: the formation of a 1,2-diacylhydrazine intermediate, followed by a dehydrative cyclization to yield the oxadiazole ring. nih.gov The direct reaction of carboxylic acids with acylhydrazides often requires a coupling agent or a dehydrating agent to facilitate the initial condensation and subsequent ring closure. openmedicinalchemistryjournal.comresearchgate.net Common reagents used for this purpose include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The reaction conditions can sometimes be harsh, requiring elevated temperatures, which may limit the compatibility with sensitive functional groups. nih.gov
A variety of coupling agents have been explored to improve the efficiency and mildness of this condensation. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been used as a coupling agent to form the diacylhydrazine intermediate, which is then cyclized in a one-pot protocol. researchgate.net
Direct Cyclodehydration of Diacylhydrazines Using Dehydrating Agents
The most prevalent and direct route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govrsc.org This transformation is accomplished using a wide array of dehydrating agents, with phosphorus oxychloride (POCl3) being one of the most frequently employed. nih.govrsc.org Other classical dehydrating agents include thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), and polyphosphoric acid. researchgate.netderpharmachemica.com
While effective, these reagents often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids, which can be detrimental to molecules with sensitive functional groups. nih.govtandfonline.com The choice of the dehydrating agent can significantly influence the reaction yield and purity of the final product. For example, a study comparing various dehydrating agents for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole antioxidants found that POCl3 was a suitable choice. rsc.org The mechanism of this reaction involves the activation of the carbonyl oxygen by the dehydrating agent, followed by an intramolecular nucleophilic attack from the other amide nitrogen, leading to cyclization and subsequent dehydration to form the aromatic oxadiazole ring.
Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | References |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux | nih.govrsc.org |
| Thionyl Chloride (SOCl₂) | Reflux | researchgate.netderpharmachemica.com |
| Phosphorus Pentoxide (P₂O₅) | High Temperature | researchgate.netresearchgate.net |
| Polyphosphoric Acid (PPA) | High Temperature | openmedicinalchemistryjournal.comresearchgate.net |
| Sulfuric Acid | High Temperature | researchgate.net |
Advanced and Eco-Friendly Synthetic Strategies
In recent years, the focus has shifted towards the development of more efficient, safer, and environmentally benign synthetic methods for 1,3,4-oxadiazoles. These advanced strategies aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents.
Catalyst-Mediated Cyclizations
The use of catalysts has emerged as a powerful tool to promote the cyclization of diacylhydrazines and other precursors under milder conditions. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) or N-methylimidazole (NMI). tandfonline.comscispace.com This method allows for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles in high yields (70-95%) at ambient temperatures, offering a safer alternative to reagents like POCl₃. openmedicinalchemistryjournal.comscispace.com The reaction proceeds rapidly and is compatible with a variety of functional groups. openmedicinalchemistryjournal.com
Ionic liquids have also been utilized as both solvents and catalysts in the synthesis of 1,3,4-oxadiazoles, providing a greener alternative to volatile organic solvents. derpharmachemica.comsci-hub.ru For instance, 1-methyl-3-propylimidazolium bromide ([mpim]Br) has been used as a reaction medium for the direct polycondensation of dicarboxylic acids and their dihydrazides. sci-hub.ru Another example is the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride as a catalyst for the cyclization of diacylhydrazines. researchgate.net
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been employed as a catalyst for the imine C-H functionalization of N-arylidenearoylhydrazides, leading to the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netorganic-chemistry.org This method offers a direct route to these compounds under catalytic conditions.
Table 2: Catalysts for 1,3,4-Oxadiazole Synthesis
| Catalyst | Substrate | Conditions | Yield | References |
|---|---|---|---|---|
| Triflic Anhydride (Tf₂O) | Diacylhydrazines | Pyridine or NMI, Ambient Temp. | 70-95% | tandfonline.comscispace.com |
| Ionic Liquids (e.g., [mpim]Br) | Dicarboxylic acids and dihydrazides | Thermal | Good | sci-hub.ru |
| Copper(II) Triflate (Cu(OTf)₂) | N-arylidenearoylhydrazides | Catalytic amount | Good | researchgate.netorganic-chemistry.org |
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses have gained significant traction as they offer increased efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. rsc.orgtandfonline.com Several one-pot methods for the preparation of 1,3,4-oxadiazoles have been developed.
One such protocol involves the condensation of carboxylic acids and acylhydrazides using a coupling agent like HATU, followed by the addition of a dehydrating agent such as the Burgess reagent in the same reaction vessel. researchgate.net This approach provides good to excellent yields of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Another efficient one-pot synthesis utilizes cerium(IV) ammonium (B1175870) nitrate (B79036) to achieve the cyclization-oxidation of hydrazones, formed in situ from the reaction of acetohydrazides with aromatic aldehydes. rsc.org Boron trifluoride etherate (BF₃·Et₂O) has also been reported as an efficient and cost-effective cyclodehydrating agent in a one-pot procedure where the diacylhydrazine precursor is not isolated. tandfonline.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govwjarr.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.govtishreen.edu.sy
For instance, 1,3,4-oxadiazoles have been synthesized by irradiating a mixture of isoniazid (B1672263) and an aromatic aldehyde in the presence of a few drops of DMF with microwaves. nih.gov In another report, a mixture of an acid hydrazide and an N-protected amino acid was dissolved in phosphorus oxychloride and subjected to microwave irradiation to afford the corresponding 1,3,4-oxadiazole derivatives in high yields. nih.gov The use of microwave irradiation often leads to shorter reaction times, typically in the range of minutes, compared to several hours required for conventional heating methods. nih.govscholarsresearchlibrary.com Furthermore, solvent-free microwave-assisted syntheses using solid supports like silica (B1680970) gel have been developed, further enhancing the eco-friendly nature of the process. scholarsresearchlibrary.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthetic Method | Reaction Time | Yield | Conditions | References |
|---|---|---|---|---|
| Conventional | Several hours | Good | Reflux | nih.gov |
| Microwave-Assisted | 3-4 minutes | Good to Excellent | 300-400 W | nih.govscholarsresearchlibrary.com |
Utilization of Specific Coupling Reagents
The final step in many syntheses of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines or the one-pot condensation of a carboxylic acid and a hydrazide. This transformation is often facilitated by specific coupling and dehydrating agents that promote the formation of the oxadiazole ring under mild conditions, accommodating a variety of functional groups.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used peptide coupling reagent that has also found application in the synthesis of 1,3,4-oxadiazoles. It activates the carboxylic acid component, facilitating its condensation with a hydrazide to form a 1,2-diacylhydrazine intermediate, which can then be cyclized. For instance, the coupling of a carboxylic acid with a hydrazide in the presence of HATU and a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM) provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles.
CDI (1,1'-Carbonyldiimidazole) is another effective reagent for the one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides. CDI activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. Subsequent reaction with a hydrazide and an in-situ dehydration step, often employing a phosphine-based reagent like triphenylphosphine (B44618) in the presence of a halogen source like carbon tetrabromide, affords the desired 1,3,4-oxadiazole. This method is valued for its operational simplicity and the generation of gaseous byproducts, which simplifies purification.
The Burgess Reagent (methyl N-(triethylammoniosulfonyl)carbamate) is a mild and selective dehydrating agent that is particularly effective for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and can often be accelerated by microwave irradiation. The use of a polymer-supported Burgess reagent has also been reported, which simplifies product isolation and purification.
p-TsCl/Pyridine (para-Toluenesulfonyl chloride in pyridine) represents a classical and cost-effective method for the cyclization of N,N'-diacylhydrazines or, more commonly, acylthiosemicarbazides. In the case of acylthiosemicarbazides, the p-TsCl/pyridine system facilitates a desulfurative cyclization to yield 2-amino-1,3,4-oxadiazoles. The reaction proceeds by activation of the thiocarbonyl group by p-TsCl, followed by intramolecular cyclization and elimination.
The table below summarizes the application of these reagents in the synthesis of 1,3,4-oxadiazole derivatives.
| Coupling Reagent | Precursors | Typical Conditions | Key Features |
| HATU | Carboxylic Acid + Hydrazide | DIPEA, DCM, rt | High efficiency, mild conditions |
| CDI | Carboxylic Acid + Hydrazide | Ph3P, CBr4, DCM | One-pot, gaseous byproducts |
| Burgess Reagent | 1,2-Diacylhydrazine | THF, rt or MW | Mild, selective dehydration |
| p-TsCl/Pyridine | Acylthiosemicarbazide | THF, reflux | Desulfurative cyclization |
Synthesis of Precursors and Functionalization Strategies for 2-(oxan-4-yl)-1,3,4-oxadiazole
The synthesis of the target compound, this compound, requires specific strategies for the introduction of the saturated oxane ring. This is typically achieved by preparing a suitable precursor molecule that already contains the oxane moiety, which is then elaborated to form the oxadiazole ring.
Incorporation of Oxane Ring Systems into Precursor Molecules
The most direct approach to incorporate the oxane ring is to start with a commercially available or readily synthesized oxane-containing building block. For the synthesis of this compound, the key precursor is oxane-4-carbohydrazide (also known as tetrahydro-2H-pyran-4-carbohydrazide).
The synthesis of this crucial hydrazide precursor can be achieved through a standard two-step sequence starting from the corresponding carboxylic acid or its ester:
Esterification: Oxane-4-carboxylic acid can be converted to its methyl or ethyl ester via Fischer esterification, using an excess of the corresponding alcohol and a catalytic amount of a strong acid like sulfuric acid.
Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol, under reflux conditions. This nucleophilic acyl substitution reaction replaces the alkoxy group with a hydrazinyl group (-NHNH2) to afford oxane-4-carbohydrazide.
Once oxane-4-carbohydrazide is obtained, it serves as the linchpin for introducing the oxan-4-yl moiety onto the 1,3,4-oxadiazole ring.
Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles with Alicyclic Moieties
With oxane-4-carbohydrazide in hand, several established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be employed to construct the target molecule and its derivatives. The oxane ring represents a non-aromatic, alicyclic substituent.
One of the most common and versatile methods involves the reaction of the alicyclic hydrazide with an acylating agent, followed by cyclodehydration. To synthesize the parent compound, this compound, where the second substituent at the 5-position is a hydrogen atom, a one-carbon source is required. This can be achieved by reacting oxane-4-carbohydrazide with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst.
For the synthesis of 2,5-disubstituted derivatives, where the second substituent is an aryl or another alkyl group, oxane-4-carbohydrazide is reacted with a corresponding carboxylic acid or its activated derivative (e.g., an acyl chloride).
A general synthetic route is outlined below:
Acylation of Hydrazide: Oxane-4-carbohydrazide is reacted with a suitable carboxylic acid (in the presence of a coupling agent like HATU or CDI) or an acyl chloride in a suitable solvent (e.g., DCM, THF, or pyridine) to form the corresponding 1,2-diacylhydrazine. For example, reacting oxane-4-carbohydrazide with benzoyl chloride would yield 1-(oxane-4-carbonyl)-2-benzoylhydrazine.
Cyclodehydration: The resulting 1,2-diacylhydrazine is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This can be accomplished using a variety of reagents, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or milder reagents like the Burgess reagent. The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. For instance, refluxing the diacylhydrazine in POCl₃ is a common and effective method.
The following table provides examples of synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles featuring alicyclic or related moieties, which are analogous to the synthesis of this compound derivatives.
| R¹ Substituent | R² Substituent | Reagents and Conditions | Product | Reference |
| Oxan-4-yl | H | Triethyl orthoformate, reflux | This compound | General Method |
| Oxan-4-yl | Phenyl | Benzoyl chloride, then POCl₃, reflux | 2-(oxan-4-yl)-5-phenyl-1,3,4-oxadiazole | |
| Cyclopentylidene | Cyano | Elemental sulfur, triethylamine | 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide | |
| 1,4-Benzodioxane-2-yl | Various Aryls | Aromatic carboxylic acids, POCl₃, reflux | 2-(1,4-benzodioxan-2-yl)-5-aryl-1,3,4-oxadiazoles | |
| Azetidin-3-yl | Methoxycarbonyl | N-Boc-3-iodoazetidine, pyrazole (B372694) derivative | Functionalized pyrazole with azetidine |
Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of 1,3,4-oxadiazole (B1194373) derivatives is critically dependent on the specific chemical groups attached to the core ring. Research indicates that the positions 2 and 5 of the oxadiazole ring are pivotal sites for modification, playing a dominant role in defining the pharmacological profile of the synthesized compounds. mdpi.com The introduction of various aryl and heteroaryl moieties at these positions has been a common strategy to modulate activity. For instance, derivatives containing aryl or heteroaryl substituents, such as pyridine (B92270), are known to exhibit significant antibacterial activity. nih.gov
Impact of Substituent Effects on Biological Activity Profiles
The electronic properties of substituents at the C2 and C5 positions have a marked impact on the biological activity of 1,3,4-oxadiazole derivatives. Both electron-donating and electron-withdrawing groups can enhance pharmacological effects, depending on the specific biological target.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), or bromo (-Br), has been shown to increase the biological potency in several classes of compounds. For example, studies on diphenyl-1,3,4-oxadiazoles found that derivatives with nitro groups at the C2 and C5 positions exhibited excellent CNS depressant activities, including anticonvulsant and antidepressant effects. nih.gov Similarly, other research has noted that electron-withdrawing substituents can heighten the antibacterial activity of 1,3,4-oxadiazole derivatives. derpharmachemica.com
Electron-Donating Groups: Conversely, electron-donating groups like amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) can also confer significant biological activity. In some studies, the introduction of an amino group at the C5 position of the 1,3,4-oxadiazole ring resulted in compounds with considerable anticonvulsant effects. brieflands.comnih.gov Other research has indicated that compounds with electron-donating groups can show enhanced anticonvulsant activity. derpharmachemica.com
The following table summarizes the influence of different substituents on the biological activities of 1,3,4-oxadiazole derivatives based on various research findings.
| Substituent Type | Position(s) | Observed Biological Activity |
| Electron-Withdrawing (e.g., -NO2, -Cl) | C2 and C5 | Enhanced CNS depressant activity. nih.gov |
| Electron-Withdrawing | General | Increased antibacterial activity. derpharmachemica.com |
| Halogen (e.g., -F, -Cl, -Br) | C5 (on aryl ring) | Improved anti-inflammatory and analgesic activity. mdpi.com |
| Electron-Donating (e.g., -NH2) | C2 or C5 | Potent anticonvulsant activity. researchgate.netbrieflands.com |
| Electron-Donating (e.g., -OCH3) | on aryl group | Enhanced anticonvulsant activity. derpharmachemica.com |
| Thiol (-SH) moiety | on aryl ring | Significant antibacterial activity against Gram-positive bacteria. nih.gov |
Conformational Analysis and its Correlation with Pharmacological Response
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its interaction with biological receptors. Conformational analysis of 1,3,4-oxadiazole derivatives has been instrumental in explaining and predicting their pharmacological responses.
Studies focused on developing anticonvulsant agents have used computational methods to analyze the conformation of newly synthesized 1,3,4-oxadiazole compounds. researchgate.net By minimizing the energy of different conformers and superimposing them onto known drugs like estazolam, a benzodiazepine (B76468) agonist, researchers can predict whether the new molecules fit the required pharmacophore model. brieflands.comnih.gov These analyses reveal that the spatial matching of aromatic rings and key proton-accepting groups, such as the nitrogen atoms of the oxadiazole ring, is essential for binding to benzodiazepine receptors and eliciting an anticonvulsant effect. brieflands.comnih.gov The ability of a 1,3,4-oxadiazole derivative to adopt a conformation that mimics the structure of an established agonist at the receptor site is a strong predictor of its potential efficacy. nih.gov This approach was validated by the finding that active compounds were antagonized by flumazenil, a known benzodiazepine antagonist, confirming their mechanism of action involves these receptors. researchgate.net
Computational Chemistry Approaches in 1,3,4 Oxadiazole Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Statistical Validation of QSAR Models for Robustness and Predictive Capability
The reliability and predictive power of Quantitative Structure-Activity Relationship (QSAR) models are paramount for their application in drug design and discovery. To ensure that a developed QSAR model is robust and not a result of chance correlation, rigorous statistical validation is essential. This process involves both internal and external validation techniques, which assess the model's ability to reproduce the activity of the training set compounds and predict the activity of new, untested compounds, respectively. nih.gov
Internal validation is often performed using the leave-one-out cross-validation method, which yields the cross-validation coefficient (q² or R²cv). A high q² value (typically > 0.5) indicates good internal predictivity. nih.govnih.gov However, a high q² alone is not sufficient to guarantee the model's predictive capability for external datasets. nih.gov
Therefore, external validation using a test set of compounds that were not included in the model development is crucial. The predictive ability of the model on the test set is evaluated by the predictive correlation coefficient (R²pred or pred_r²). A value greater than 0.5 or 0.6 is generally considered indicative of a model with good predictive power. nih.govnih.gov
Other statistical parameters are also employed to ascertain the quality of the QSAR model. These include the conventional correlation coefficient (R²), which measures the goodness of fit for the training set, the F-test value, which indicates the statistical significance of the regression model, and the root mean square error (RMSE), which quantifies the deviation between predicted and experimental values. nih.govresearchgate.net For a 3D-QSAR model to be considered acceptable, it is suggested that the R² should be greater than 0.6 and the q² should be greater than 0.5. nih.gov In one study on 1,3,4-oxadiazole (B1194373) derivatives, a reliable QSAR model demonstrated an R²cal of 0.95, an R²cv of 0.93, and an R²pre of 0.87, indicating a high degree of robustness and predictive accuracy. researchgate.net
The Y-randomization test is another validation technique used to confirm that the model is not a result of chance. This involves rebuilding the model multiple times with the biological activity data randomly shuffled. A valid model should show significantly lower R² and q² values for the randomized models compared to the original model. nih.gov The applicability domain of the model must also be defined to ensure that predictions for new compounds are reliable. nih.gov
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model for the training set. | > 0.6 nih.gov |
| Cross-Validation Coefficient | q² (or R²cv) | Assesses the internal predictive ability of the model. | > 0.5 nih.govnih.gov |
| Predictive R-Squared | R²pred (or pred_r²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 kubinyi.de |
| F-test Value | F | Indicates the statistical significance of the overall regression model. | High value |
| Root Mean Square Error | RMSE | Represents the deviation between predicted and actual values. | Low value |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. imtm.cz This approach is widely applied in the study of 1,3,4-oxadiazole derivatives to understand their interaction with biological targets and to discover novel, potent ligands. nih.govtandfonline.com
The process begins with a set of active molecules, from which a pharmacophore hypothesis is generated. This hypothesis represents a common set of features shared by the active compounds. For instance, a study on anti-tubulin 1,3,4-oxadiazoles led to the development of a five-featured pharmacophore model, designated AAHHR_1. nih.gov This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (H), and two aromatic rings (R).
Once a hypothesis is generated, it must be rigorously validated to ensure it can effectively distinguish active compounds from inactive ones. Validation methods include enrichment analysis, which assesses how well the model prioritizes known active compounds within a larger database of decoys. nih.gov Statistical parameters such as the BEDROC score (Boltzmann-Enhanced Discrimination of ROC), enrichment factor (EF), and the area under the curve (AUC) from a Receiver Operating Characteristic (ROC) plot are used to quantify the model's validation. nih.gov A validated pharmacophore model for 1,3,4-oxadiazole-chalcone hybrid derivatives, DHHRR_1, showed a high survival score, indicating its robustness. researchgate.net
The 1,3,4-oxadiazole ring is a key structural component that frequently contributes to the pharmacophoric features of its derivatives. nih.gov It is recognized as a bioisostere for carboxylic acids, esters, and amides, and can act as a significant part of the pharmacophore that binds to a ligand. nih.govmdpi.com The nitrogen atoms in the oxadiazole ring can function as hydrogen bond acceptors, a crucial interaction for binding with many biological targets. tandfonline.com
A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases, such as PubChem, to identify novel molecules that match the pharmacophoric hypothesis. tandfonline.comresearchgate.net This process allows for the rapid and cost-effective identification of potential new drug candidates.
In one such study, a validated pharmacophore model was used to screen a database of over 30,000 1,3,4-oxadiazole derivatives. nih.govtandfonline.com This screening identified eleven "hits" that not only matched the pharmacophore but also showed promising docking scores, indicating a high potential for binding to the target protein. nih.gov This demonstrates the utility of pharmacophore-based virtual screening as an effective strategy to filter large compound libraries and prioritize molecules for further investigation, such as molecular docking and biological testing. tandfonline.com
Advanced Molecular Simulation Techniques
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of 1,3,4-oxadiazole research, MD simulations provide detailed insights into the stability and dynamic behavior of a ligand when bound to its protein target. nih.govnih.govtandfonline.com This technique complements static methods like molecular docking by offering a dynamic view of the protein-ligand complex, which is crucial for understanding the intricacies of molecular recognition. researchgate.netnih.gov
Studies involving 1,3,4-oxadiazole derivatives have employed MD simulations to confirm the stability of docking results and to verify the thermodynamic stability of the identified hits at the target site. nih.govnih.gov For example, simulations were used to investigate the bonding interactions and stability of oxadiazole inhibitors in the active site of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Similarly, simulations confirmed the high potency and stability of an oxadiazole derivative as an inhibitor of VEGFR2. nih.gov By observing the interactions and conformational changes over nanoseconds, researchers can gain confidence in the predicted binding mode and the potential of the compound as an effective inhibitor. researchgate.netfrontiersin.org
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netnahrainuniv.edu.iqresearchgate.net In the study of 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p) or 6-31G**, provide significant insights into the molecule's geometry, stability, and reactivity. researchgate.netresearchgate.netmdpi.combohrium.com These theoretical calculations are crucial for understanding the fundamental electronic characteristics that govern the behavior of these compounds.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule; a larger energy gap implies higher stability and lower reactivity. researchgate.netbohrium.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which help in predicting the reactive nature of the molecule. mdpi.com
Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. nih.govrsc.org These maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For 1,3,4-oxadiazole derivatives, MEP studies often reveal that the nitrogen atoms of the oxadiazole ring are the most electron-rich sites, making them susceptible to electrophilic attack. rsc.org
Theoretical vibrational spectra (FT-IR) and electronic absorption spectra (UV-Visible) can also be simulated using DFT and its time-dependent extension (TD-DFT). nahrainuniv.edu.iqnih.gov By comparing these calculated spectra with experimental data, researchers can confirm the molecular structure and understand its electronic transitions. nih.gov
| Parameter | Description | Typical Calculated Value Range for 1,3,4-Oxadiazole Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -9.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical stability | 4.0 to 6.0 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2; resistance to change in electron distribution | 2.0 to 3.0 eV |
| Softness (S) | 1 / (2η); reciprocal of hardness, indicates reactivity | 0.16 to 0.25 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; ability to attract electrons | 3.5 to 6.0 eV |
Note: The values presented in this table are illustrative and represent typical ranges found in computational studies of various 1,3,4-oxadiazole derivatives. Actual values for 2-(oxan-4-yl)-1,3,4-oxadiazole would require specific calculation.
Pharmacokinetic Profile Prediction (In Silico)
In silico prediction of pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion), is a fundamental component of modern drug discovery and development. nih.gov For novel compounds like 1,3,4-oxadiazole derivatives, these computational methods allow for the early assessment of a molecule's potential drug-like characteristics, saving significant time and resources. nih.govnih.gov Various online web servers and software are utilized to calculate these properties based on the molecule's structure. nih.gov
A primary step in this process is evaluating the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule. dergipark.org.trnih.govtubitak.gov.tr Lipinski's rules assess properties like molecular weight (MW < 500 Da), the logarithm of the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (HBD < 5), and hydrogen bond acceptors (HBA < 10). mdpi.com Adherence to these rules suggests good potential for oral bioavailability. nih.govjaptronline.com Veber's rule further refines this by considering the number of rotatable bonds and the topological polar surface area (TPSA), which are indicators of good intestinal absorption and bioavailability. tubitak.gov.tr
Specific ADME parameters are also predicted to build a more detailed pharmacokinetic profile. These include:
Absorption: Parameters such as human intestinal absorption (HIA) percentage and Caco-2 cell permeability are calculated to predict how well the compound will be absorbed from the gastrointestinal tract. dergipark.org.trnih.gov
Distribution: The blood-brain barrier (BBB) permeability is often predicted to determine if the compound is likely to enter the central nervous system. The volume of distribution (VD) can also be estimated. japtronline.com
Metabolism: The potential for the compound to be a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4), is evaluated to foresee potential drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.
These in silico studies help to identify promising lead candidates and flag molecules that may have unfavorable pharmacokinetic properties early in the research process. nih.govnih.gov
| ADME Parameter | Description | Predicted Status for a Drug-like 1,3,4-Oxadiazole Derivative |
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| logP | Octanol/water partition coefficient; indicates lipophilicity | < 5 |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 |
| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 |
| TPSA | Topological Polar Surface Area; predicts permeability | < 140 Ų |
| Human Intestinal Absorption | Percentage of drug absorbed from the gut | High (>70%) |
| BBB Permeability | Blood-Brain Barrier penetration | Varies based on therapeutic target (often predicted as Low/No) |
| CYP Inhibitor | Inhibition of Cytochrome P450 enzymes | Predicted as non-inhibitor for key isoforms |
Note: This table provides an example of a predicted ADME profile for a generic 1,3,4-oxadiazole derivative intended for systemic circulation, based on common in silico screening parameters. The specific profile for this compound would need to be calculated directly.
Biological Target Identification and Mechanistic Research on 1,3,4 Oxadiazole Derivatives
Enzyme Inhibition Studies
The structural framework of 1,3,4-oxadiazole (B1194373) serves as a versatile scaffold for the design of enzyme inhibitors. Its derivatives have been synthesized and evaluated against a range of enzymes implicated in various diseases, including inflammation, cancer, and diabetes.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.com
While no specific studies on the COX inhibitory activity of 2-(oxan-4-yl)-1,3,4-oxadiazole were found, numerous studies have investigated other 1,3,4-oxadiazole derivatives as COX inhibitors. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov
A study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that these compounds exhibited nearly equal activity towards both COX-1 and COX-2 isoenzymes. Notably, all tested compounds were found to be better inhibitors of the COX-2 isoform than the reference drug, Meloxicam. nih.gov Another study synthesized a series of 2,5-biaryl-1,3,4-oxadiazoles and identified several compounds as potent and selective inhibitors of COX-2. researchgate.net Structure-activity relationship (SAR) studies suggested that derivatives containing methylsulfonyl moieties demonstrated more selective inhibition of COX-2. researchgate.net
In one investigation, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activities against COX-1 and COX-2. Several compounds were identified as potent and selective COX-2 inhibitors with IC50 values ranging from 0.04 to 0.081 μM and selectivity indices (SI) between 139.74 and 321.95. encyclopedia.pub Two of these compounds also demonstrated superior in vivo anti-inflammatory activity compared to celecoxib. encyclopedia.pub
| Compound Series | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone derivatives | Similar to COX-2 | Better than Meloxicam | Near 1 | nih.gov |
| 2,5-biaryl-1,3,4-oxadiazoles (e.g., 6e, 6f, 7f) | Not specified | 0.48 - 0.89 | 67.96 - 132.83 | researchgate.net |
| 1,3,4-oxadiazole derivatives (46a, 46e) | Not specified | 0.04 - 0.081 | 139.74 - 321.95 | encyclopedia.pub |
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality and being activated in the majority of cancer cells. nih.govrjptonline.org This makes it an attractive target for the development of anticancer therapies. nih.gov
No specific research detailing the telomerase inhibitory activity of This compound was identified. However, the 1,3,4-oxadiazole scaffold is recognized as a promising lead for developing telomerase inhibitors. nih.govresearchgate.net The anticancer mechanism of many 1,3,4-oxadiazole derivatives is linked to the inhibition of various enzymes and growth factors essential for cancer cell proliferation, including telomerase. nih.govresearchgate.net
Studies have shown that 1,3,4-oxadiazole compounds can suppress telomerase activity by reducing the expression of dyskerin, a key component of the telomerase complex. tmrjournals.com For instance, a series of 2-phenyl-4H-chromone derivatives incorporating a 1,3,4-oxadiazole moiety were synthesized and screened for their anticancer activity via telomerase enzyme inhibition. nih.gov One of the most potent compounds from this series, a 1,4-benzodioxan-containing derivative, exhibited a telomerase inhibitory IC50 value of 1.27 ± 0.05 µM. researchgate.net Another study on quinolone-based 1,3,4-oxadiazole derivatives identified compounds with significant telomerase inhibition, with IC50 values as low as 0.8 ± 0.1 µM. tmrjournals.com
| Compound/Series | Target/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase | 1.27 ± 0.05 | researchgate.net |
| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 | tmrjournals.com |
| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 | tmrjournals.com |
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. researchgate.netnih.gov The inhibition of HDACs has emerged as a promising strategy for cancer therapy. ekb.eg
Specific data on the HDAC inhibitory potential of This compound is not available in the reviewed literature. However, research into other 1,3,4-oxadiazole derivatives has identified potent HDAC inhibitors. Notably, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been reported as highly potent and selective inhibitors of HDAC6. nih.gov These DFMO derivatives act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction, leading to a tight and long-lived enzyme-inhibitor complex. nih.gov
One study described 1,3,4-oxadiazole-containing hydroxamates and 2-aminoanilides as HDAC inhibitors. Several of these compounds were found to be potent and selective against HDAC1. nih.govresearchgate.net In human leukemia U937 cells, one of the hydroxamate derivatives was more potent than the approved drug SAHA (vorinostat) in inducing apoptosis. nih.govresearchgate.net Another study reported on 2,5-disubstituted 1,3,4-oxadiazoles as a promising surface recognition moiety for the development of novel hydroxamic acid-based histone deacetylase inhibitors. researchgate.net
| Compound Type | Target HDAC | Potency/Selectivity | Reference |
|---|---|---|---|
| Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives | HDAC6 | Submicromolar IC50 values (e.g., 0.193 μM, 0.337 μM) with no activity against HDAC1–4 | nih.gov |
| 1,3,4-Oxadiazole-containing hydroxamates and 2-aminoanilides | HDAC1 | Potent and selective inhibition | nih.govresearchgate.net |
Thymidylate synthase (TS) and thymidine (B127349) phosphorylase (TP) are crucial enzymes in the pyrimidine (B1678525) salvage pathway, which is essential for DNA synthesis and repair. nih.govmdpi.com Both enzymes are considered important targets for the development of anticancer drugs. nih.govnih.gov
No studies were found specifically investigating This compound as an inhibitor of TS or TP. However, the 1,3,4-oxadiazole scaffold is recognized as an emerging motif for targeting these enzymes. nih.govresearchgate.net
Several series of novel 1,3,4-oxadiazole derivatives have been designed and synthesized as potential inhibitors of thymidylate synthase. nih.govrsc.org In one study, a series of 1,3,4-oxadiazole thioether derivatives were evaluated, and a compound bearing a nitro substituent was identified as a potent inhibitor of both human and Escherichia coli TS, with IC50 values of 0.62 µM and 0.47 µM, respectively. nih.gov Another investigation of thiazolidinedione-1,3,4-oxadiazole hybrids identified compounds with significant cytotoxicity against cancer cell lines, with some derivatives showing more potent activity than the standard drug 5-fluorouracil. nih.gov
Regarding thymidine phosphorylase, a series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their inhibitory potential. The most active compound, bearing a 4-hydroxyphenyl group, exhibited an IC50 value of 38.24 ± 1.28 µM, which was comparable to the reference compound 7-deazaxanthine. nih.gov
| Enzyme Target | Compound Series/Derivative | IC50 (μM) | Reference |
|---|---|---|---|
| Thymidylate Synthase (human) | 1,3,4-Oxadiazole thioether with nitro group (Cmpd 18) | 0.62 | nih.gov |
| Thymidylate Synthase | Eugenol-1,3,4-oxadiazole analogue (Cmpd 17) | 0.56 | rsc.org |
| Thymidine Phosphorylase | 1,3,4-Oxadiazole-2-thione with 4-hydroxyphenyl group (Cmpd 6) | 38.24 ± 1.28 | nih.gov |
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. mdpi.com Its critical role in bacterial survival and its absence in mammalian cytoplasm make it an attractive target for the development of novel antibacterial agents. mdpi.com
While specific research on the PDF inhibitory activity of This compound was not found, the broader class of 1,3,4-oxadiazole derivatives has been investigated as potential PDF inhibitors. nih.gov Molecular docking studies have been employed to investigate the interactions between active 1,3,4-oxadiazole derivatives and the amino acid residues within the active site of peptide deformylase to assess their antibacterial potential. nih.gov These computational studies help in understanding the probable binding modes of these ligands to the enzyme's active site. nih.gov The research in this area aims to develop new antibacterial agents by targeting this essential bacterial enzyme. nih.gov
Alpha-amylase and alpha-glucosidase are key enzymes in the digestive system that break down carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. rjptonline.orgnih.gov
No specific data on the α-amylase or α-glucosidase inhibitory activity of This compound were identified. However, numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. nih.govnih.gov
In one study, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized. One analog demonstrated outstanding inhibitory potential against α-amylase with an IC50 value of 13.09 ± 0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC50 = 12.20 ± 0.78 µg/ml). nih.gov Two other analogs from the same series exhibited strong inhibitory activity against the α-glucosidase enzyme, with IC50 values of 12.27 ± 0.41 µg/ml and 15.45 ± 0.20 µg/ml, which were also comparable to the standard, miglitol (B1676588) (IC50 = 11.47 ± 0.02 µg/ml). nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates found that the compounds generally showed low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov
| Enzyme Target | Compound Series/Derivative | IC50 (μg/ml) | Reference |
|---|---|---|---|
| α-Amylase | 2-thione-1,3,4-oxadiazole derivative (5g) | 13.09 ± 0.06 | nih.gov |
| α-Glucosidase | 2-thione-1,3,4-oxadiazole derivative (5a) | 12.27 ± 0.41 | nih.gov |
| α-Glucosidase | 2-thione-1,3,4-oxadiazole derivative (4a(a)) | 15.45 ± 0.20 | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and differentiation. mdpi.com Its overexpression or mutation is a key factor in the development of several cancers, making it a significant target for anticancer therapies. mdpi.comresearchgate.net A number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as EGFR inhibitors.
One study developed a series of naproxen-based 1,3,4-oxadiazole hybrids. Among these, compound 15 (2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol) emerged as a potent inhibitor of EGFR kinase with an IC50 value of 0.41 µM, comparable to the standard drug Erlotinib (IC50 0.30 µM). mdpi.com Further computational studies, including molecular docking, have been employed to design and screen novel 1,3,4-oxadiazole-chalcone hybrids and other derivatives to understand their binding modes and potential as EGFR inhibitors. nih.govbenthamdirect.comeurekaselect.com These studies aim to overcome challenges such as drug resistance associated with existing EGFR inhibitors. nih.gov
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is linked to various pathologies, including neurodegenerative diseases like Alzheimer's, diabetes, and cancer. nih.govfrontiersin.org Consequently, GSK-3β is a significant therapeutic target.
Research has led to the development of novel 1,3,4-oxadiazole derivatives as potent and selective GSK-3β inhibitors. nih.gov A notable example is compound 20x (3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile), which demonstrated highly potent and selective GSK-3β inhibitory activity. The precise binding mode of this compound was confirmed through X-ray co-crystallography, providing valuable insights for structure-based drug design. nih.gov The pursuit of GSK-3β inhibitors aims to develop treatments for a range of CNS disorders and other conditions where the enzyme's hyperactivity is a contributing factor. nih.gov
Mycobacterial DprE1 Enzyme Inhibition
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan. cuni.cznih.gov This makes DprE1 a validated and attractive target for the development of new antitubercular drugs to combat Mycobacterium tuberculosis, including multidrug-resistant strains. cuni.czpnrjournal.com
Several studies have focused on 1,3,4-oxadiazole derivatives as DprE1 inhibitors. pnrjournal.compnrjournal.com A high-throughput screening identified compound P1 ((4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone) as a potent antitubercular agent. nih.govacs.org Whole-genome sequencing of mutants resistant to P1 revealed mutations in the gene for DprE1, confirming it as the molecular target. nih.govacs.org Other research has explored pyrimidine-1,3,4-oxadiazole hybrids and various 4,5-disubstituted-1,3,4-oxadiazole derivatives, using molecular docking and in-vitro assays to confirm their potential as DprE1 inhibitors. cuni.czpnrjournal.com
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Compound P1 | DprE1 | Confirmed as target via sequencing of resistant mutants. | nih.govacs.org |
| 4,5-disubstituted-1,3,4-oxadiazoles | DprE1 | Promising activity against M. tuberculosis; good affinity in docking studies. | pnrjournal.compnrjournal.com |
| Pyrimidine-1,3,4-oxadiazole hybrids | DprE1 | Designed as novel antimycobacterials targeting cell wall biosynthesis. | cuni.cz |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov While essential for nitrogen metabolism in plants and microorganisms, its activity in certain bacteria, such as Helicobacter pylori, is linked to human pathologies like gastritis, peptic ulcers, and urolithiasis. nih.govsemanticscholar.org Therefore, urease inhibitors are of significant therapeutic interest.
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against urease, often exceeding the potency of the standard inhibitor, thiourea. nih.govtandfonline.com In one study of eighteen derivatives, compound 4j , which features a 4-chlorobenzyl substituent, was the most active, with an IC50 value of 1.15 µM—approximately 20 times more potent than thiourea. nih.gov Another study identified compound 4d as a more potent inhibitor than the standard, with an IC50 of 16.1 µM. tandfonline.com Molecular docking studies have been instrumental in elucidating the interactions between these inhibitors and the active site of the urease enzyme. nih.govsemanticscholar.orgresearchgate.net
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4j | 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2(3H)-thione | 1.15 | nih.gov |
| Compound 4d | 2,5-disubstituted-1,3,4-oxadiazole | 16.1 | tandfonline.com |
| Thiourea (Standard) | Reference urease inhibitor | 21.0 | tandfonline.com |
5-Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. researchgate.netbiorxiv.org These molecules are involved in inflammatory diseases such as asthma and rheumatoid arthritis. researchgate.netnih.gov Consequently, inhibiting 5-LOX is a validated strategy for developing anti-inflammatory drugs. researchgate.net
Several 1,3,4-oxadiazole derivatives have been synthesized and shown to possess significant 5-LOX inhibitory activity. biotech-asia.org A notable example is Setileuton, a selective 5-LOX inhibitor that incorporates a 1,3,4-oxadiazole ring in its structure and has been investigated for the treatment of asthma and atherosclerosis.
Other Relevant Enzyme Targets (e.g., BCRP, RNA Polymerase, Dehydrosqualene Synthase)
The structural versatility of the 1,3,4-oxadiazole ring allows it to target a wide range of other enzymes. mdpi.comnih.gov
Breast Cancer Resistance Protein (BCRP): BCRP is an ATP-binding cassette (ABC) transporter protein that contributes to multidrug resistance in cancer by effluxing cytotoxic agents from tumor cells. tandfonline.comnih.gov Researchers have developed 2,5-diaryl-1,3,4-oxadiazole derivatives as potent BCRP inhibitors. The most active compound, 3j , was found to be a selective and non-toxic inhibitor of BCRP, suggesting its potential to sensitize cancer cells to chemotherapy. tandfonline.comnih.gov
RNA Polymerase: RNA-dependent RNA polymerase is a critical enzyme for the replication of RNA viruses. In the search for potent antiviral agents, particularly against SARS-CoV-2, substituted oxadiazole triazine nucleoside analogs have been screened for their ability to inhibit key viral targets, including RNA-dependent RNA-polymerase.
Dehydrosqualene Synthase: Research into 1,3,4-oxadiazole derivatives as inhibitors of dehydrosqualene synthase is an area of interest, particularly for developing new antifungal agents, as this enzyme is critical for ergosterol (B1671047) biosynthesis in fungi.
Ligand-Target Recognition and Molecular Mechanisms of Action
Understanding how 1,3,4-oxadiazole derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This understanding is primarily achieved through a combination of experimental techniques and computational modeling.
The 1,3,4-oxadiazole ring itself can play several roles in ligand-target interactions. It can act as a bioisosteric replacement for amide or ester groups, influencing properties like polarity and metabolic stability. mdpi.com The nitrogen atoms in the ring can serve as hydrogen bond acceptors, a key interaction in many enzyme active sites. researchgate.net
Molecular docking studies have provided significant insights into the binding modes of these compounds. For example, in the case of urease inhibition , docking simulations revealed that 1,3,4-oxadiazole derivatives can interact with the nickel ions in the enzyme's active site. nih.govresearchgate.net The orientation of the ligand within the binding pocket is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net
For EGFR inhibitors , docking studies have helped to elucidate how naproxen-based oxadiazole hybrids fit into the ATP-binding site of the kinase domain. mdpi.com Similarly, for mycobacterial DprE1 inhibitors , computational models show the substituted 1,3,4-oxadiazole moiety binding within the enzyme's active region, interacting with crucial residues like Lys-418. pnrjournal.com
Perhaps the most definitive evidence of ligand-target recognition comes from X-ray crystallography. The co-crystal structure of the GSK-3β inhibitor 20x with the enzyme provided a detailed, atomic-level view of its binding mode, confirming the specific interactions that lead to its potent and selective inhibition. nih.gov This level of structural information is invaluable for guiding the optimization of lead compounds to enhance potency and selectivity.
Interactions with Microtubule Proteins (e.g., Tubulin Disruption)
A significant mechanism of action for the anticancer activity of 1,3,4-oxadiazole derivatives is their interaction with microtubule proteins, particularly tubulin. nih.govnih.govtandfonline.com Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, signaling, and structure. nih.govtandfonline.com Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. nih.govnih.gov
1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle. nih.govresearchgate.net This interference causes cells to arrest in the G2/M phase of the cell cycle. nih.govtandfonline.comnih.gov Studies have identified that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. nih.gov
Research has demonstrated the potent tubulin polymerization inhibitory activity of various 1,3,4-oxadiazole derivatives. For instance, certain 2,5-disubstituted-1,3,4-oxadiazoles have shown significant cytotoxicity by inhibiting tubulin polymerization. researchgate.net Mechanistic studies, including immunofluorescence assays and flow cytometry, have confirmed that the cytotoxic effects of some 1,3,4-oxadiazole-2-thione derivatives are linked to their ability to inhibit cellular tubulin. researchgate.netnih.gov
| Derivative Class | Mechanism | Effect | References |
|---|---|---|---|
| General 1,3,4-Oxadiazoles | Disruption of microtubule assembly | G2/M phase cell cycle arrest, anti-proliferative effect | nih.govtandfonline.com |
| 1,3,4-Oxadiazole-2-thione analogues | Inhibition of tubulin polymerization | Cytotoxicity against cancer cell lines (e.g., HepG2) | researchgate.net |
| 2,5-disubstituted-1,3,4-oxadiazoles | Tubulin inhibition | Growth inhibition of cancer cells | researchgate.net |
Engagement with GABAA Receptors and other Neurotransmitter Receptors
The 1,3,4-oxadiazole scaffold is a key feature in compounds designed to modulate neurotransmitter systems, showing potential for treating neurological and psychiatric conditions. nih.gov A primary target in this area is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. researchgate.netmdpi.com
Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, with mechanisms linked to the GABAA receptor. nih.govresearchgate.net For example, the derivative 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one demonstrated potent anticonvulsant effects and a high binding affinity for the GABAA receptor, specifically at the benzodiazepine (B76468) binding site. nih.govresearchgate.net Molecular docking studies have further elucidated these interactions, showing how the oxadiazole moiety can form hydrogen bonds with key residues within the receptor's active site. nih.govnih.govresearchgate.net The modulation of the GABA system by these compounds suggests their potential in managing conditions like epilepsy. nih.govresearchgate.net
Beyond GABAA receptors, 1,3,4-oxadiazole derivatives have been investigated for their interaction with other neurotransmitter receptors.
Serotonin 5-HT1A Receptors: Certain derivatives have shown high binding affinity to 5-HT1A receptors, indicating potential antidepressant activity. nih.govrsc.org The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, for instance, exhibited potent binding to this receptor, comparable to the positive control drug fluoxetine. rsc.org
Metabotropic Glutamate Receptors (mGluRs): Oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) for group III mGluRs, such as mGlu4. researchgate.net These receptors are involved in regulating synaptic transmission, and their modulation presents a therapeutic strategy for conditions like anxiety and psychosis. researchgate.net
Cholinesterase Enzymes: In the context of Alzheimer's disease, 1,3,4-oxadiazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE). nih.gov The oxadiazole ring has been shown to form hydrogen bonds with tyrosine residues in the active site of AChE, inhibiting the breakdown of the neurotransmitter acetylcholine. nih.gov
| Receptor Target | Derivative Example | Observed Activity | Potential Application | References |
|---|---|---|---|---|
| GABAA Receptor | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Anticonvulsant, Anxiolytic | Epilepsy, Anxiety | nih.govresearchgate.net |
| 5-HT1A Receptor | N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | Antidepressant-like | Depression | nih.govrsc.org |
| mGlu4 Receptor | N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | Positive Allosteric Modulation | Anxiety, Psychosis | researchgate.net |
| Acetylcholinesterase (AChE) | 2-amino-1,3,4-oxadiazole core derivatives | Enzyme Inhibition | Alzheimer's Disease | nih.gov |
Interference with Purine (B94841) and Functional Protein Synthesis in Bacterial Strains
1,3,4-Oxadiazole derivatives exhibit significant antibacterial activity by targeting essential biosynthetic pathways in bacteria, including the synthesis of purines and functional proteins. nih.gov These mechanisms are critical for bacterial survival and replication, making them effective targets for antimicrobial agents.
One key mechanism involves the inhibition of enzymes required for protein synthesis. 1,3,4-oxadiazole derivatives have been found to target peptide deformylase (PDF), an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. researchgate.net This step is essential for producing mature, functional proteins in bacteria. By inhibiting PDF, these compounds effectively halt protein synthesis. researchgate.net Furthermore, some oxadiazole derivatives have been shown to inhibit trans-translation, a primary ribosome rescue pathway in bacteria. nih.gov Disruption of this pathway leads to stalled ribosomes, a loss of protein synthesis, and ultimately bacterial death. nih.gov
Another vital target is thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net By inhibiting TS, 1,3,4-oxadiazoles can create an imbalance in the pool of deoxynucleotides, leading to DNA damage and the cessation of bacterial growth. researchgate.net The interference with purine synthesis pathways is another documented mechanism of action for these compounds in plant bacteria. nih.gov
| Bacterial Target/Process | Mechanism of Interference | Outcome | References |
|---|---|---|---|
| Functional Protein Synthesis | Inhibition of peptide deformylase (PDF) | Prevents maturation of newly synthesized proteins | researchgate.net |
| Ribosome Function | Inhibition of trans-translation rescue pathway | Leads to stalled ribosomes and loss of protein synthesis | nih.gov |
| DNA Synthesis | Inhibition of thymidylate synthase (TS) | Causes DNA damage by imbalancing nucleotide pools | researchgate.net |
| Purine Synthesis | Interference with the biosynthetic pathway | Inhibits bacterial growth | nih.gov |
Broad-Spectrum Biological Activity Mechanisms of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, imparting a broad spectrum of biological activities to its derivatives. openmedicinalchemistryjournal.comnih.gov These activities stem from the ability of the oxadiazole core to interact with a diverse range of biological targets through various mechanisms, including hydrogen bonding and other non-bonded interactions. nih.gov
Antimicrobial Mechanisms: Beyond interfering with protein and DNA synthesis, 1,3,4-oxadiazoles employ several other mechanisms to combat microbial pathogens.
Enzyme Inhibition: They are known to inhibit crucial bacterial enzymes like DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication. nih.govmdpi.com In fungi, they can target lanosterol-14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is vital for the fungal cell membrane. nih.gov
Cell Membrane Disruption: Some derivatives exert their effect by increasing the production of intracellular reactive oxygen species (ROS), which leads to oxidative stress and disturbs the bacterial cell membrane. oup.comoup.comnih.gov This can increase membrane permeability and lead to cell death. oup.comoup.com
Inhibition of Biosynthesis Pathways: Derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA), a major component of the cell wall in Gram-positive bacteria. nih.govacs.org They also target enzymes like GlcN-6-P synthase, interfering with cell wall construction. nih.gov
Anticancer Mechanisms: The anticancer properties of 1,3,4-oxadiazoles are multifaceted. In addition to tubulin disruption (as detailed in 5.2.1), they can inhibit various enzymes and kinases that are critical for cancer cell proliferation and survival, such as histone deacetylases (HDAC), topoisomerase II, and telomerase. nih.gov
Anti-inflammatory and Other Activities: The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are also noteworthy. openmedicinalchemistryjournal.comijpsjournal.com These compounds have been shown to be effective in reducing edema in animal models. ijpsjournal.com The broad pharmacological profile also includes antiviral, antitubercular, analgesic, and vasodilatory properties, highlighting the therapeutic versatility of this chemical scaffold. openmedicinalchemistryjournal.comijpsjournal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
